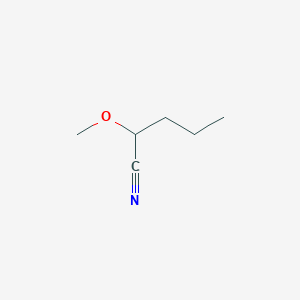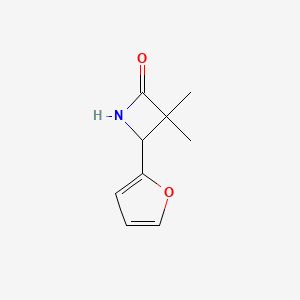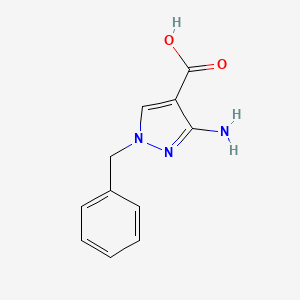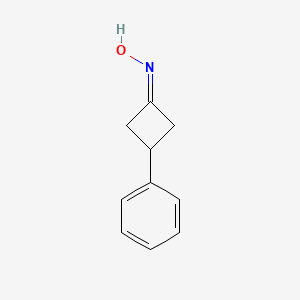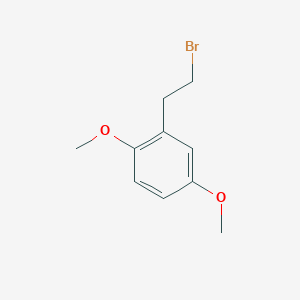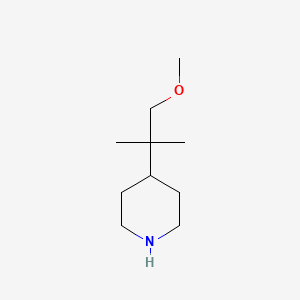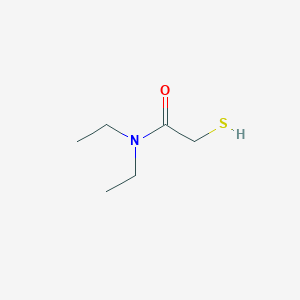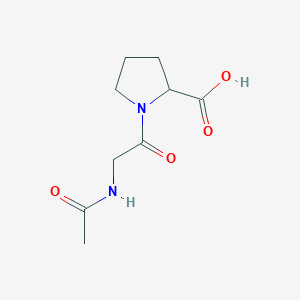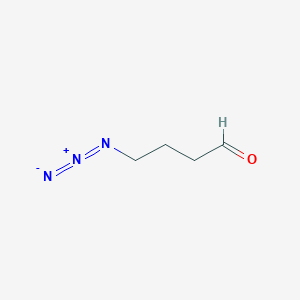
4-Azidobutanal
Overview
Description
4-Azidobutanal is an organic compound with the molecular formula C₄H₇N₃O It is characterized by the presence of an azide group (-N₃) attached to a butanal backbone
Biochemical Analysis
Biochemical Properties
4-Azidobutanal plays a significant role in biochemical reactions, particularly in the field of bio-orthogonal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules through its azide group. The azide group can undergo click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition, allowing for the covalent attachment of this compound to alkyne-functionalized molecules . This interaction is crucial for the modification and labeling of biomolecules, enabling the study of their functions and interactions in biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to covalently attach to biomolecules makes it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be used to label and track specific proteins within cells, providing insights into their localization and function . Additionally, its interaction with cellular components can affect cell signaling pathways, potentially leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its azide group, which can participate in bio-orthogonal reactions. This allows this compound to form covalent bonds with alkyne-functionalized biomolecules through click chemistry . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the biomolecule it binds to. Furthermore, the covalent attachment of this compound to proteins can result in changes in their conformation and function, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which should be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used effectively for labeling and tracking biomolecules . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. It is important to determine the optimal dosage for specific applications to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group of this compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, depending on its affinity for specific transporters . This distribution can affect its localization and accumulation within cells, ultimately influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound can impact its activity and function, making it an important factor to consider in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Azidobutanal can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanal with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4-Azidobutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 4-Azidobutanoic acid.
Reduction: 4-Aminobutanal.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Scientific Research Applications
4-Azidobutanal has several applications in scientific research:
Biology: The azide group in this compound can be used in bio
Properties
IUPAC Name |
4-azidobutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-3-1-2-4-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKMTOCDCXCCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


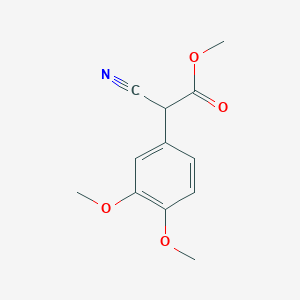
![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)

